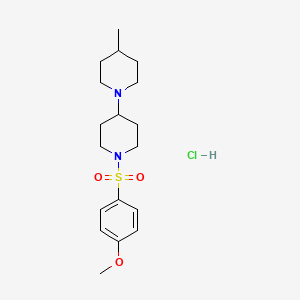

TASIN-1 Hydrochloride

Description

Properties

IUPAC Name |

1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S.ClH/c1-15-7-11-19(12-8-15)16-9-13-20(14-10-16)24(21,22)18-5-3-17(23-2)4-6-18;/h3-6,15-16H,7-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDTUQPRRXNCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TASIN-1 Hydrochloride: A Deep Dive into its Mechanism of Action for Targeted Colorectal Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

TASIN-1 (Truncated APC Selective Inhibitor-1) Hydrochloride is a novel small molecule inhibitor that demonstrates potent and selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. This technical guide provides a comprehensive overview of the molecular mechanism of action of TASIN-1, detailing its primary target, the downstream signaling cascades it modulates, and its preclinical efficacy. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Mutations in the APC gene are a critical initiating event in the majority of colorectal cancers, leading to the expression of a truncated APC protein. TASIN-1 was identified through high-throughput screening as a compound that selectively induces apoptosis in these APC-mutant CRC cells while sparing cells with wild-type APC.[1][2] This selectivity presents a promising therapeutic window for a large population of CRC patients. This document elucidates the intricate mechanism by which TASIN-1 exerts its selective anti-cancer effects.

Core Mechanism of Action: Inhibition of Cholesterol Biosynthesis

The primary molecular target of TASIN-1 is the enzyme Emopamil Binding Protein (EBP) , a key component of the cholesterol biosynthesis pathway.[3][4] EBP is a Δ8-Δ7 sterol isomerase essential for the conversion of lanosterol (B1674476) to cholesterol. By binding to and inhibiting EBP, TASIN-1 effectively blocks cholesterol synthesis within the cancer cells.[3][4] This depletion of cellular cholesterol is the linchpin of TASIN-1's cytotoxic activity.

dot

References

The TASIN-1 Hydrochloride Signaling Pathway in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Adenomatous Polyposis Coli (APC) gene are a critical initiating event in the majority of colorectal cancers (CRC), leading to aberrant Wnt signaling and tumorigenesis. TASIN-1 (Truncated APC Selective Inhibitor-1) Hydrochloride has emerged as a promising small molecule that selectively induces apoptosis in CRC cells harboring truncated APC mutations, while sparing cells with wild-type APC. This technical guide provides an in-depth exploration of the TASIN-1 signaling pathway, its mechanism of action, and the experimental methodologies used to elucidate its effects. Quantitative data from key studies are summarized, and detailed protocols for relevant assays are provided to facilitate further research and drug development in this area.

Introduction to TASIN-1 and its Specificity

TASIN-1 is a small molecule inhibitor identified through high-throughput screening for its selective cytotoxicity against colorectal cancer cells with truncated APC protein.[1][2] The vast majority of APC mutations result in stable, truncated protein products, making this a highly relevant target for CRC therapy.[3][4] TASIN-1's selectivity is a key advantage, as it shows minimal toxicity towards healthy cells and cancer cells with wild-type APC.[1][2]

The Core Signaling Pathway of TASIN-1 in CRC

TASIN-1 exerts its cytotoxic effects not by directly targeting the Wnt signaling pathway, but through a synthetic lethal interaction involving the inhibition of cholesterol biosynthesis.[2][5] The primary molecular target of TASIN-1 is the enzyme Emopamil Binding Protein (EBP), a key component of the cholesterol synthesis pathway.[1][6]

The inhibition of EBP by TASIN-1 in APC-truncated CRC cells initiates a cascade of downstream events:

-

Cholesterol Depletion: TASIN-1 binding to EBP inhibits its function, leading to a significant reduction in cellular cholesterol levels.[3][7]

-

Endoplasmic Reticulum (ER) Stress: The disruption of cholesterol homeostasis induces stress in the endoplasmic reticulum, a critical organelle for protein folding and lipid synthesis.[3][8] This is marked by the increased expression of ER stress markers such as CHOP (C/EBP homologous protein).[7][8]

-

Reactive Oxygen Species (ROS) Generation: ER stress, in turn, triggers the production of reactive oxygen species (ROS), leading to oxidative stress within the cancer cells.[7][8]

-

JNK-Mediated Apoptosis: The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway.[3][7] Phosphorylated JNK (pJNK) then initiates the apoptotic cascade, leading to programmed cell death. This is evidenced by the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase).[9]

-

Inhibition of Akt Survival Signaling: Concurrently, TASIN-1-induced cholesterol depletion and ER stress lead to the inhibition of the pro-survival Akt signaling pathway.[3][8] This is observed as a decrease in the phosphorylation of Akt.[3][7]

The selective vulnerability of APC-truncated cells to cholesterol depletion is thought to be due to a defective SREBP2 (Sterol Regulatory Element-Binding Protein 2) feedback mechanism, which in wild-type cells would compensate for reduced cholesterol levels.[5]

Figure 1. TASIN-1 Signaling Pathway in APC-Truncated CRC Cells.

Quantitative Data Summary

The efficacy of TASIN-1 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of TASIN-1 in CRC Cell Lines

| Cell Line | APC Status | IC50 | Assay Conditions | Reference |

| DLD1 | Truncated | 70 nM | 72 hours treatment | [8] |

| HT29 | Truncated | Not explicitly stated, but sensitive | - | [8] |

| HCT116 | Wild-Type | >50 µM | 72 hours treatment | [8] |

Table 2: In Vivo Efficacy of TASIN-1 in Mouse Models

| Mouse Model | Treatment Regimen | Key Findings | Reference |

| DLD1/HT29 Xenograft | 40 mg/kg, i.p., twice daily for 18 days | Reduced tumor volumes by 40-60% | [8] |

| CPC;Apc mouse model | 20 or 40 mg/kg, i.p., twice weekly for 90-100 days | Reduced number and size of colon polyps | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on TASIN-1. Below are protocols for key experiments cited in the literature.

Cell Culture

Human colorectal cancer cell lines such as DLD1 (APC-truncated) and HCT116 (APC wild-type) are commonly used.[3] Cells are typically maintained in appropriate media (e.g., RPMI-1640 or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[10] For specific TASIN-1 experiments, cells are often cultured in media with a low serum concentration (e.g., 0.2% serum) to better reflect the physiological microenvironment.[5]

Western Blot Analysis

Western blotting is used to detect changes in protein expression and phosphorylation states of key signaling molecules.[3]

Protocol:

-

Cell Lysis: After treatment with TASIN-1, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Protein concentration of the lysates is determined using a BCA protein assay.[12]

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on an SDS-polyacrylamide gel.[13]

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[14]

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[14]

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., CHOP, pJNK, total JNK, cleaved PARP, pAkt, total Akt, β-actin) overnight at 4°C.[1][14] Antibody dilutions are determined empirically but are often in the range of 1:1000.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[14]

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.[12]

Figure 2. General Workflow for Western Blot Analysis.

Caspase 3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and treat with TASIN-1 for the desired duration (e.g., 72 hours).[8]

-

Assay Reagent: Use a commercial kit such as the Caspase-Glo® 3/7 Assay (Promega).[8]

-

Measurement: Add the Caspase-Glo® 3/7 reagent to each well, incubate at room temperature as per the manufacturer's instructions, and measure the resulting luminescence with a plate reader.[8][15]

Reactive Oxygen Species (ROS) Measurement

ROS levels are measured to assess oxidative stress.[8]

Protocol:

-

Cell Treatment: Treat cells with TASIN-1 for the specified time (e.g., 32 or 56 hours).[8]

-

Probe Incubation: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) for 15-30 minutes at 37°C. H2DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.[8][16]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[17]

Soft Agar (B569324) Colony Formation Assay

This assay assesses the anchorage-independent growth ability of cancer cells, a hallmark of malignant transformation.[18]

Protocol:

-

Base Agar Layer: Prepare a base layer of 0.6-0.7% agar in complete medium in 6-well plates.[10]

-

Cell Suspension: Harvest and resuspend cells in a top layer of 0.3-0.4% low-melting-point agarose (B213101) in complete medium containing TASIN-1 or vehicle control.[10]

-

Plating: Plate the cell-agarose suspension on top of the base layer.

-

Incubation: Incubate the plates at 37°C for 2-3 weeks, adding fresh medium periodically to prevent drying.[4]

-

Colony Counting: Stain the colonies with crystal violet and count them manually or using an automated colony counter.[3]

In Vivo Xenograft Studies

Xenograft models are used to evaluate the anti-tumor efficacy of TASIN-1 in a living organism.[8]

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of CRC cells (e.g., 2 x 10^6 DLD1 cells) into the flanks of immunodeficient mice (e.g., athymic nude mice).[8][19]

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 2-3 mm in diameter).[8]

-

Treatment: Administer TASIN-1 (e.g., 40 mg/kg dissolved in a vehicle of 10% DMSO and 10% Cremophor) or vehicle control via intraperitoneal (i.p.) injection, typically twice daily.[8]

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as Western blotting or immunohistochemistry, to assess the in vivo effects on the signaling pathway.[8]

Figure 3. Workflow for a Typical In Vivo Xenograft Study.

Conclusion and Future Directions

TASIN-1 represents a novel and highly selective therapeutic strategy for the treatment of colorectal cancers harboring APC truncating mutations. Its unique mechanism of action, centered on the inhibition of cholesterol biosynthesis and the subsequent induction of ER stress and apoptosis, offers a new avenue for targeted cancer therapy. The detailed experimental protocols provided in this guide are intended to support further investigation into the TASIN-1 signaling pathway and the development of related therapeutic agents. Future research may focus on optimizing the pharmacological properties of TASIN-1 analogs, exploring potential resistance mechanisms, and evaluating its efficacy in combination with other anti-cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. content.abcam.com [content.abcam.com]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 10. KoreaMed Synapse [synapse.koreamed.org]

- 11. bio-rad.com [bio-rad.com]

- 12. static.igem.org [static.igem.org]

- 13. researchgate.net [researchgate.net]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. KIT Signaling Promotes Growth of Colon Xenograft Tumors in Mice and is Upregulated in a Subset of Human Colon Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of TASIN-1 Hydrochloride: A Targeted Approach Against Colorectal Cancer

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Mutations in the Adenomatous Polyposis Coli (APC) gene, a critical tumor suppressor, are a hallmark of over 80% of colorectal cancers (CRCs), leading to the production of truncated, non-functional proteins.[1] This genetic aberration has long been a challenging target for therapeutic intervention. The discovery of TASIN-1 (Truncated APC Selective Inhibitor-1) represents a significant breakthrough, offering a targeted strategy to selectively eliminate cancer cells harboring these mutations. This whitepaper provides an in-depth technical guide to the discovery, synthesis, mechanism of action, and experimental evaluation of TASIN-1 Hydrochloride. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Challenge of Targeting Truncated APC in Colorectal Cancer

The APC gene plays a pivotal role in maintaining cellular homeostasis, primarily through its function in the Wnt signaling pathway, where it facilitates the degradation of β-catenin.[1] Truncating mutations in APC disrupt this process, leading to the accumulation of β-catenin, uncontrolled cell proliferation, and ultimately, tumorigenesis. The high prevalence of these mutations in CRC makes them an attractive therapeutic target.

TASIN-1 was identified through a high-throughput screening of over 200,000 small molecules aimed at discovering compounds that selectively induce cell death in colorectal cancer cells expressing truncated APC, while sparing those with wild-type APC.[2][3] This genotype-selective cytotoxicity positions TASIN-1 as a promising candidate for a targeted therapy for a large subset of CRC patients.

Mechanism of Action: Exploiting a Metabolic Vulnerability

TASIN-1's selective cytotoxicity is not a result of direct interaction with the truncated APC protein itself, but rather through the exploitation of a metabolic vulnerability present in these cancer cells. The primary mechanism of action of TASIN-1 is the inhibition of cholesterol biosynthesis.[4][5]

Specifically, TASIN-1 targets and inhibits the emopamil-binding protein (EBP), a key enzyme in the cholesterol biosynthesis pathway responsible for the isomerization of Δ8-sterols to Δ7-sterols.[1][3][6] This inhibition leads to a depletion of cellular cholesterol, which in turn triggers a cascade of events culminating in apoptotic cell death. This process is characterized by:

-

Endoplasmic Reticulum (ER) Stress: The disruption of cholesterol homeostasis induces stress in the endoplasmic reticulum.

-

Reactive Oxygen Species (ROS) Generation: ER stress leads to an increase in the production of reactive oxygen species.[4]

-

JNK-Mediated Apoptosis: The accumulation of ROS activates the JNK signaling pathway, a key regulator of apoptosis.[4][7]

-

Inhibition of Akt Survival Signaling: TASIN-1 also suppresses the pro-survival Akt signaling pathway.[4][6]

The selectivity of TASIN-1 arises from the observation that cells with truncated APC are particularly sensitive to cholesterol depletion. While the precise link between truncated APC and this sensitivity is still under investigation, it is hypothesized that these cells have a compromised ability to respond to and compensate for the loss of cholesterol.

Quantitative Data: In Vitro Efficacy

The selective potency of TASIN-1 has been demonstrated in various colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the significant difference in sensitivity between cells with truncated APC and those with wild-type APC.

| Cell Line | APC Status | IC50 of TASIN-1 |

| DLD1 | Truncated | 70 nM[1][4] |

| HT29 | Truncated | 35 nM - 4.9 µM (depending on conditions) |

| HCT116 | Wild-Type | >50 µM[1][4] |

Synthesis of this compound

TASIN-1, with the chemical name 1'-((4-methoxyphenyl)sulfonyl)-4-methyl-1,4'-bipiperidine, can be synthesized through a straightforward sulfonylation reaction. The hydrochloride salt is then prepared to improve solubility and handling.

Detailed Experimental Protocol for Synthesis

Materials:

-

4-methyl-1,4'-bipiperidine

-

4-methoxybenzenesulfonyl chloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO4), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methyl-1,4'-bipiperidine (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add N,N-Diisopropylethylamine (1.5 eq). Subsequently, add 4-methoxybenzenesulfonyl chloride (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude TASIN-1 (free base) by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Salt Formation: Dissolve the purified TASIN-1 free base in a minimal amount of dichloromethane. Add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

-

Isolation: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white to off-white solid.

Key Experimental Protocols for Biological Evaluation

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Colorectal cancer cell lines (e.g., DLD1, HCT116)

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Opaque-walled 96-well plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the colorectal cancer cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of TASIN-1 to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Soft Agar (B569324) Colony Formation Assay

This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of transformed cells.

Materials:

-

Colorectal cancer cell lines

-

Culture medium

-

Agar

-

6-well plates

-

This compound

Procedure:

-

Base Agar Layer: Prepare a 0.6% agar solution in culture medium. Add 2 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.

-

Cell Suspension: Prepare a single-cell suspension of the colorectal cancer cells in culture medium.

-

Top Agar Layer: Mix the cell suspension with a 0.3% agar solution in culture medium containing the desired concentration of TASIN-1 or vehicle control. Plate 1 mL of this cell-agar mixture on top of the base layer.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days, feeding the colonies with fresh medium containing TASIN-1 or vehicle every 3-4 days.

-

Staining and Counting: After the incubation period, stain the colonies with 0.005% crystal violet. Count the number of colonies (typically >50 cells) in each well using a microscope.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP-1.

Materials:

-

Treated cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF membrane

-

Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP-1, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

This compound has emerged as a highly promising therapeutic agent for the treatment of colorectal cancers harboring truncated APC mutations. Its unique mechanism of action, which exploits a specific metabolic vulnerability, offers a high degree of selectivity and a potential for reduced off-target toxicity. The detailed synthetic and experimental protocols provided in this whitepaper are intended to facilitate further research and development of TASIN-1 and its analogs. Future studies should focus on elucidating the precise molecular link between truncated APC and cholesterol homeostasis, as well as on optimizing the pharmacokinetic and pharmacodynamic properties of TASIN-1 for clinical applications. The development of this targeted therapy holds the potential to significantly improve outcomes for a large population of colorectal cancer patients.

References

- 1. ≥98% (HPLC), EBP-dpendent cholesterol synthesis inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | inhibitor/agonist | CAS 1678515-13-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 6. This compound | APC | TargetMol [targetmol.com]

- 7. 1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of TASIN-1 Hydrochloride in ER Stress and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of TASIN-1 Hydrochloride, a promising small molecule inhibitor with selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. The core focus of this document is to elucidate the intricate relationship between this compound, the induction of endoplasmic reticulum (ER) stress, and the subsequent activation of apoptotic pathways.

Introduction

TASIN-1 (Truncated APC-Selective Inhibitor-1) Hydrochloride is a novel compound identified for its potent and selective killing of CRC cells with truncated APC, a common mutation in this cancer type.[1][2] Its mechanism of action diverges from conventional chemotherapeutics, offering a targeted approach by exploiting the specific vulnerabilities of these cancer cells.[1] This guide will dissect the signaling cascades initiated by TASIN-1, present key quantitative data from preclinical studies, and provide detailed experimental protocols for researchers investigating this compound.

Mechanism of Action: Cholesterol Depletion and ER Stress Induction

The primary mechanism of TASIN-1 action is the inhibition of cholesterol biosynthesis.[1] TASIN-1 targets and inhibits the emopamil (B1663351) binding protein (EBP), a key enzyme in the cholesterol synthesis pathway.[1][3][4] This targeted inhibition leads to a significant reduction in cellular cholesterol levels, which in turn triggers a cascade of cellular stress responses.[5][6]

The depletion of cellular cholesterol instigates profound stress on the endoplasmic reticulum, a critical organelle for protein folding and lipid synthesis.[7] This condition, known as ER stress, activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.[8][9] However, under prolonged or severe ER stress induced by TASIN-1, the UPR shifts from a pro-survival to a pro-apoptotic response.[5][10]

Signaling Pathways in TASIN-1 Induced Apoptosis

TASIN-1-induced apoptosis is a multi-faceted process involving the activation of specific ER stress sensors and downstream signaling cascades. The key pathways implicated are the PERK-eIF2α-ATF4-CHOP axis and the JNK signaling pathway.

The PERK-eIF2α-ATF4-CHOP Pathway

Upon ER stress, the PERK (PKR-like endoplasmic reticulum kinase) sensor is activated, leading to the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha).[8][10] This event transiently attenuates global protein synthesis but selectively promotes the translation of activating transcription factor 4 (ATF4).[8] ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[10][11] CHOP is a critical mediator of ER stress-induced apoptosis.[8] Studies have shown that treatment with TASIN-1 leads to a significant induction of eIF2α phosphorylation and upregulation of CHOP in CRC cells with truncated APC.[10][11]

The JNK Signaling Pathway

ER stress is a known activator of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.[7] TASIN-1 treatment has been demonstrated to induce the phosphorylation and activation of JNK in a time-dependent manner in susceptible CRC cells.[5][10] Activated JNK can then phosphorylate various downstream targets, including components of the Bcl-2 family of proteins, to promote apoptosis.[12] The activation of JNK is a crucial step in TASIN-1-induced cell death.[5][10]

Downregulation of Pro-Survival Signaling

Concurrently with the activation of pro-apoptotic pathways, TASIN-1 also suppresses pro-survival signals. Notably, it has been shown to inhibit the phosphorylation and activation of AKT, a key kinase in cell survival and proliferation.[5][10] This dual effect of activating cell death pathways while inhibiting survival pathways contributes to the potent cytotoxic effect of TASIN-1.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on TASIN-1, providing insights into its potency, selectivity, and effects on apoptotic markers.

Table 1: In Vitro Cytotoxicity of TASIN-1

| Cell Line | APC Status | IC50 | Reference |

| DLD1 | Truncated | 70 nM | [3][4][13][14] |

| HT29 | Truncated | - | [13] |

| HCT116 | Wild-Type | >50 µM | [3][4][13][14] |

Table 2: Time-Dependent Induction of Apoptosis by TASIN-1 (2.5 µM) in DLD1 Cells

| Time (hours) | Caspase-3/7 Activity (Fold Change vs. DMSO) | Cleaved PARP Levels | Reference |

| 24 | - | - | [10][15] |

| 48 | Increased | Increased | [10][15] |

| 60 | Significantly Increased | Significantly Increased | [10][15] |

| 72 | Maximally Increased | Maximally Increased | [10][15] |

Table 3: Dose-Dependent Induction of Apoptosis by TASIN-1 (72 hours) in DLD1 Cells

| TASIN-1 Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. DMSO) | Cleaved PARP Levels | Reference |

| 0.6 | Increased | Increased | [15] |

| 1.2 | Significantly Increased | Significantly Increased | [15] |

| 2.5 | Maximally Increased | Maximally Increased | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of TASIN-1.

Cell Viability Assay

-

Cell Seeding: Seed colorectal cancer cells (e.g., DLD1, HCT116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control for 72 hours.

-

Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measurement: Measure luminescence using a plate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for ER Stress and Apoptosis Markers

-

Cell Lysis: Treat cells with TASIN-1 for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-eIF2α, CHOP, p-JNK, JNK, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caspase-3/7 Activity Assay

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with TASIN-1 as described for the cell viability assay.

-

Assay: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay). Add the reagent to each well and incubate as per the manufacturer's protocol.

-

Measurement: Measure the resulting luminescence, which is proportional to caspase-3/7 activity.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: TASIN-1 signaling pathway leading to apoptosis.

Caption: Western Blot experimental workflow.

Conclusion

This compound represents a promising targeted therapy for a significant subset of colorectal cancers. Its unique mechanism of inducing ER stress and apoptosis through cholesterol depletion in cells with truncated APC provides a clear rationale for its development. This guide has provided a comprehensive overview of the molecular pathways, quantitative data, and experimental methodologies that are central to understanding and advancing the study of TASIN-1. The continued investigation into its intricate effects on cellular metabolism and stress responses will be crucial for its successful translation into the clinic.

References

- 1. cusabio.com [cusabio.com]

- 2. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molnova.com [molnova.com]

- 4. TASIN-1 | APC | TargetMol [targetmol.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cholesterol Depletion by TASIN-1 Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of ER Stress-induced Apoptosis in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. biotech.illinois.edu [biotech.illinois.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. apexbt.com [apexbt.com]

- 15. researchgate.net [researchgate.net]

The Nexus of TASIN-1 Hydrochloride and Cholesterol Synthesis: A Technical Guide for Researchers

For Immediate Distribution

DALLAS, TX – December 7, 2025 – A growing body of research illuminates the intricate relationship between TASIN-1 Hydrochloride, a promising anti-cancer agent, and the fundamental cellular process of cholesterol biosynthesis. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action, critical experimental data, and detailed protocols relevant to the study of TASIN-1.

Executive Summary

TASIN-1 (Truncated APC Selective Inhibitor-1) Hydrochloride is a small molecule inhibitor that demonstrates selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2][3] This selectivity is achieved through a novel mechanism of action intimately linked to the cholesterol biosynthesis pathway. TASIN-1 directly inhibits Emopamil Binding Protein (EBP), a key enzyme in the later stages of cholesterol synthesis.[1][2][4] This inhibition leads to a profound depletion of cellular cholesterol, which in turn triggers a cascade of events culminating in apoptotic cell death. The downstream consequences of TASIN-1-induced cholesterol depletion include endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, alongside the inhibition of the pro-survival Akt pathway.[1][3][5]

Mechanism of Action: Targeting a Critical Metabolic Pathway

The primary mechanism of TASIN-1's anti-cancer activity is the targeted disruption of cholesterol homeostasis in mutant APC CRC cells.

Direct Inhibition of Emopamil Binding Protein (EBP)

TASIN-1's principal molecular target within the cholesterol synthesis pathway is Emopamil Binding Protein (EBP).[1][2][4] EBP is an isomerase that catalyzes the conversion of Δ8-sterols to Δ7-sterols, a critical step in the postsqualene segment of cholesterol biosynthesis. By inhibiting EBP, TASIN-1 effectively halts the production of cholesterol.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Cholesterol is an essential component of the endoplasmic reticulum membrane, and its depletion disrupts ER homeostasis, leading to the accumulation of unfolded or misfolded proteins. This condition, known as ER stress, activates the Unfolded Protein Response (UPR). A key marker of ER stress, the C/EBP homologous protein (CHOP), is significantly upregulated following TASIN-1 treatment.[1][6]

Activation of the JNK Pathway and Apoptosis

Prolonged ER stress activates the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway.[5][7][8] TASIN-1 treatment leads to the phosphorylation and activation of JNK, which in turn phosphorylates downstream targets to initiate apoptosis.[9] This is evidenced by the increased cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), hallmarks of programmed cell death.[9]

Inhibition of Akt Pro-Survival Signaling

Concurrently with the activation of apoptotic pathways, TASIN-1-induced cholesterol depletion also suppresses the pro-survival Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5] This dual effect of promoting cell death while inhibiting survival signals contributes to the potent and selective cytotoxicity of TASIN-1.

The Role of SREBP and HMG-CoA Reductase: An Inferred Feedback Loop

While TASIN-1 directly targets EBP, its impact on the upstream regulators of cholesterol synthesis, Sterol Regulatory Element-Binding Protein (SREBP) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), is likely indirect. Cellular cholesterol depletion is a potent activator of the SREBP pathway.[10][11][12] Under low cholesterol conditions, SREBP is cleaved and translocates to the nucleus to upregulate the expression of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase, the rate-limiting enzyme in the pathway.[10][11][13] Therefore, it is hypothesized that treatment with TASIN-1 would induce a compensatory feedback loop, leading to the activation of SREBP and increased expression of HMG-CoA reductase. Further research is warranted to definitively confirm this feedback activation in the context of TASIN-1 therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Cytotoxicity of TASIN-1

| Cell Line | APC Status | IC50 (nM) | Reference |

| DLD1 | Truncated | 70 | [1] |

| HCT116 | Wild-Type | >50,000 | [1] |

| HT29 | Truncated | - | [14] |

| 1CTRPA A1309 | Truncated | - | [14] |

| 1CTRPA | Wild-Type | Not Toxic | [14] |

Table 2: Effects of TASIN-1 on Cellular Processes

| Cell Line | Treatment | Effect | Magnitude | Reference |

| DLD1 | 2.5 µM TASIN-1 (2-48h) | Reduced cholesterol synthesis rate | Significant | [1] |

| DLD1 | 2.5 µM TASIN-1 (2-48h) | Reduced endogenous cholesterol levels | Significant | [1] |

| DLD1 | 2.5 µM TASIN-1 (24h) | Induced CHOP expression | Significant | [1] |

| DLD1 | 2.5 µM TASIN-1 (24, 48, 72h) | Increased JNK phosphorylation | Significant | [9] |

| DLD1 | 2.5 µM TASIN-1 (24, 48, 72h) | Increased c-Jun phosphorylation | Significant | [9] |

| DLD1 | 2.5 µM TASIN-1 (24, 48, 60h) | Increased cleaved PARP | Significant | [9] |

| DLD1 | 0.6, 1.2, 2.5 µM TASIN-1 (72h) | Increased Caspase 3/7 activity | Dose-dependent | [9] |

| HT29 | 2.5 µM TASIN-1 (24, 48h) | Inhibited Akt phosphorylation | Significant | [9] |

| HCT116 | 2.5 µM TASIN-1 | No significant effect on cholesterol synthesis | - | [1] |

| HCT116 | 2.5 µM TASIN-1 (24, 48h) | No induction of CHOP | - | [6] |

| HCT116 | 2.5 µM TASIN-1 (24, 48, 72h) | No increase in JNK phosphorylation | - | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines for key experiments used to elucidate the mechanism of TASIN-1.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

-

Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO). Incubate for 72 hours.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Western Blot Analysis for CHOP and Phospho-JNK

This technique is used to detect specific proteins in a cell lysate.

-

Cell Lysis: Treat cells with TASIN-1 for the desired time points. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CHOP, phospho-JNK, total JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Cellular Cholesterol Measurement

This protocol outlines a method for quantifying total cellular cholesterol.

-

Cell Culture and Lysis: Plate cells and treat with TASIN-1 as required. After treatment, wash cells with PBS and lyse.

-

Lipid Extraction: Extract total lipids from the cell lysate using a chloroform:isopropanol:NP-40 (7:11:0.1) solution.

-

Cholesterol Assay:

-

Use a commercially available cholesterol assay kit.

-

The assay typically involves the enzymatic conversion of cholesterol to a colored or fluorescent product.

-

Prepare a standard curve using the provided cholesterol standard.

-

Add the extracted lipid samples and standards to a 96-well plate.

-

Add the reaction mix containing cholesterol oxidase, cholesterol esterase, HRP, and a probe.

-

Incubate at 37°C for 60 minutes.

-

-

Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the cholesterol concentration in the samples by comparing to the standard curve.

Soft Agar (B569324) Colony Formation Assay

This assay assesses the anchorage-independent growth of cells, a hallmark of transformation.

-

Prepare Base Agar Layer: Mix 2x culture medium with 1.2% agar solution to a final concentration of 0.6% agar. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify.

-

Prepare Cell-Agar Layer: Trypsinize and count the cells. Resuspend the cells in 2x culture medium and mix with a 0.7% agar solution to a final concentration of 5,000-10,000 cells and 0.35% agar per mL.

-

Plating: Carefully layer 1 mL of the cell-agar suspension on top of the solidified base agar layer.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks. Add 100 µL of fresh culture medium to the top of the agar every 2-3 days to prevent drying.

-

Staining and Counting: After colonies have formed, stain them with a solution of 0.005% crystal violet in PBS for 1 hour. Count the number of colonies using a microscope.

Visualizing the Molecular Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of TASIN-1 induced apoptosis.

Caption: Inferred feedback loop upon EBP inhibition.

Caption: Western Blot experimental workflow.

Conclusion and Future Directions

This compound represents a novel and highly selective therapeutic strategy for the treatment of colorectal cancers with truncating APC mutations. Its mechanism of action, centered on the inhibition of cholesterol synthesis, underscores the critical dependence of these cancer cells on this metabolic pathway. The induction of ER stress and subsequent activation of the JNK pathway provide a clear route to apoptosis.

Future research should focus on definitively characterizing the feedback response of the SREBP pathway to TASIN-1 treatment. A deeper understanding of these adaptive responses will be crucial for predicting potential resistance mechanisms and for the rational design of combination therapies. Furthermore, continued investigation into the in vivo efficacy and safety profile of TASIN-1 and its analogs will be paramount for its successful clinical translation.

Contact: [Insert Contact Information for Research Inquiries]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. cusabio.com [cusabio.com]

- 5. Cholesterol Depletion by TASIN-1 Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Different Roles of CHOP and JNK in Mediating Radiation-Induced Autophagy and Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elevated gadd153/chop expression and enhanced c-Jun N-terminal protein kinase activation sensitizes aged cells to ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Downregulation of SREBP inhibits tumor growth and initiation by altering cellular metabolism in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]

TASIN-1 Hydrochloride: An In-Depth Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASIN-1 (Truncated APC Selective Inhibitor-1) Hydrochloride is a novel small molecule inhibitor that has emerged as a promising agent in preclinical cancer research, particularly for colorectal cancers (CRC) harboring mutations in the adenomatous polyposis coli (APC) gene.[1][2] Mutations in APC are a critical and often initiating event in the majority of sporadic colorectal cancers, leading to the production of a truncated APC protein.[3][4][5] TASIN-1 exhibits selective cytotoxicity against cancer cells expressing this truncated form of APC, while sparing cells with wild-type APC, highlighting its potential as a targeted therapeutic.[3][6][7] This technical guide provides a comprehensive overview of TASIN-1 Hydrochloride, including its mechanism of action, key experimental data, and detailed protocols for its investigation in a research setting.

Mechanism of Action

TASIN-1's selective antitumor activity is not directed at the mutant APC protein itself, but rather exploits a synthetic lethal relationship involving the cholesterol biosynthesis pathway.[6][8] The primary molecular target of TASIN-1 is the Emopamil Binding Protein (EBP), an enzyme crucial for a late step in cholesterol synthesis.[1][3][7]

By inhibiting EBP, TASIN-1 leads to a significant reduction in cellular cholesterol levels.[4][7][9] In cells with truncated APC, this cholesterol depletion triggers a cascade of downstream events culminating in apoptosis. This process involves:

-

Endoplasmic Reticulum (ER) Stress: The disruption of cholesterol homeostasis induces ER stress, a state of cellular dysfunction.[4][5][7]

-

Reactive Oxygen Species (ROS) Generation: ER stress leads to the accumulation of ROS, which are highly reactive molecules that can damage cellular components.[4][5][7]

-

JNK-Mediated Apoptosis: The combination of ER stress and ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of programmed cell death.[4][5][7][9]

-

Inhibition of Akt Survival Signaling: TASIN-1 also suppresses the pro-survival Akt signaling pathway in a cholesterol-dependent manner.[4][5][7]

This multi-pronged mechanism contributes to the selective elimination of cancer cells with truncated APC.

Core Signaling Pathway of TASIN-1

Caption: TASIN-1 signaling pathway leading to apoptosis.

Quantitative Data

In Vitro Efficacy of TASIN-1

| Cell Line | APC Status | IC50 | Reference |

| DLD1 | Truncated | 70 nM | [1][7] |

| HT29 | Truncated | - | [1] |

| HCT116 | Wild-Type | >50 µM | [1][7] |

In Vivo Efficacy of TASIN-1

| Model | Cell Line(s) | Treatment | Outcome | Reference |

| Nude Mouse Xenograft | DLD1/HT29 (APC Truncated) | 40 mg/kg, i.p., twice daily for 18 days | Significant tumor growth inhibition (40-60% reduction in volume) and increased apoptosis. | [1][7] |

| Nude Mouse Xenograft | HCT116 (APC Wild-Type) | 40 mg/kg, i.p., twice daily for 18 days | No significant tumor growth inhibition. | [1][7] |

| CPC;Apc Mouse Model | Genetically Engineered | 20 or 40 mg/kg, i.p., twice weekly for 90-100 days | Reduced number and size of colon polyps and inhibited tumor progression with no significant toxicity. | [7] |

Experimental Protocols

Experimental Workflow Overview

Caption: General experimental workflow for TASIN-1 evaluation.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

Protocol:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phosphorylated Proteins (p-JNK, CHOP)

This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Protocol:

-

Treat cells with TASIN-1 for the desired time.

-

Lyse cells in ice-cold RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

Soft Agar Colony Formation Assay

This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of carcinogenesis.

Materials:

-

6-well plates

-

Agar

-

2X culture medium

-

This compound

-

Crystal Violet stain

Protocol:

-

Prepare a base layer of 0.6% agar in culture medium in each well of a 6-well plate and allow it to solidify.

-

Trypsinize and count the cells.

-

Resuspend 8,000 cells in 1.5 mL of 0.3% agar in culture medium containing the desired concentration of TASIN-1 or vehicle control.

-

Layer the cell-agar mixture on top of the base layer.

-

Incubate at 37°C in a humidified incubator for 14-21 days, feeding the colonies with culture medium every 2-3 days.

-

Stain the colonies with 0.005% Crystal Violet.

-

Count the number of colonies using a microscope.

In Vivo Xenograft Study

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of TASIN-1.

Materials:

-

Immunocompromised mice (e.g., athymic nude)

-

DLD1 or other suitable colorectal cancer cells

-

Matrigel (optional)

-

This compound sterile solution

-

Vehicle control solution

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject 2-5 x 10^6 DLD1 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer TASIN-1 (e.g., 40 mg/kg) or vehicle control via intraperitoneal (i.p.) injection, as per the desired dosing schedule (e.g., twice daily).

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for apoptosis markers).

Cellular Cholesterol Measurement (Filipin Staining)

This method uses the fluorescent antibiotic Filipin to visualize and quantify unesterified cholesterol in cultured cells.

Materials:

-

Filipin complex (from Streptomyces filipinensis)

-

Paraformaldehyde (PFA)

-

Phosphate-buffered saline (PBS)

-

Fetal Bovine Serum (FBS)

-

Fluorescence microscope with a UV filter

Protocol:

-

Seed cells on glass coverslips in a multi-well plate.

-

Treat cells with TASIN-1 for the desired duration.

-

Wash cells three times with PBS.

-

Fix the cells with 4% PFA for 1 hour at room temperature.

-

Wash cells three times with PBS.

-

Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.

-

Prepare a working solution of 50 µg/mL Filipin in PBS containing 10% FBS. Protect from light.

-

Stain the cells with the Filipin working solution for 2 hours at room temperature in the dark.

-

Wash cells three times with PBS.

-

Mount the coverslips on slides and visualize using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm).

Conclusion

This compound represents a promising and highly selective therapeutic strategy for colorectal cancers with truncated APC mutations. Its unique mechanism of action, which exploits the dependency of these cancer cells on the cholesterol biosynthesis pathway, offers a novel avenue for targeted cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the potential of TASIN-1 and to explore its clinical translatability. As with any preclinical compound, further studies are warranted to fully elucidate its efficacy and safety profile.

References

- 1. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes | Springer Nature Experiments [experiments.springernature.com]

- 2. Invitrogen Amplex Red Cholesterol Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. ç¾åº¦æåº [word.baidu.com]

- 4. youtube.com [youtube.com]

- 5. biochem.wustl.edu [biochem.wustl.edu]

- 6. tabaslab.com [tabaslab.com]

- 7. zenodo.org [zenodo.org]

- 8. agilent.com [agilent.com]

- 9. Amplex™ Red Cholesterol Assay Kit - FAQs [thermofisher.com]

TASIN-1 Hydrochloride: A Targeted Approach Against APC-Mutant Colorectal Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

TASIN-1 Hydrochloride is a selective inhibitor that has garnered significant attention for its targeted cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. This document provides a comprehensive overview of the target, mechanism of action, and cellular consequences of TASIN-1, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Target and Mechanism of Action

The primary molecular target of TASIN-1 is the Emopamil binding protein (EBP) , a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] EBP catalyzes the isomerization of a Δ8,9 double bond to a Δ7,8 double bond in an intermediate of the cholesterol synthesis pathway. By inhibiting EBP, TASIN-1 effectively disrupts cholesterol production, leading to a depletion of cellular cholesterol levels.[1][2][4][5][6]

This inhibition of cholesterol biosynthesis is the linchpin of TASIN-1's selective action. Colorectal cancer cells with truncated APC (APCTR) are particularly vulnerable to this disruption, while cells with wild-type APC (APCWT) remain largely unaffected.[4][5][7] The precise reasons for this selectivity are still under investigation, but it is hypothesized that APC-mutant cells have a defective response to cholesterol depletion.[8]

The cytotoxic effects of TASIN-1 are a direct consequence of this targeted cholesterol depletion, which triggers a cascade of downstream cellular events culminating in apoptosis.[1][4][5][9]

Signaling Pathways and Cellular Effects

The inhibition of EBP and subsequent cholesterol depletion by TASIN-1 initiates a multi-faceted cellular stress response, primarily involving the Endoplasmic Reticulum (ER) stress pathway and the activation of pro-apoptotic signaling.

The key downstream effects include:

-

Induction of Endoplasmic Reticulum (ER) Stress: Reduced cholesterol levels disrupt the integrity and function of the ER, leading to the unfolded protein response (UPR) and ER stress. A key marker of this process is the induction of CHOP (C/EBP homologous protein).[1][4][10]

-

Generation of Reactive Oxygen Species (ROS): ER stress is closely linked to the production of ROS, which are highly reactive molecules that can damage cellular components and contribute to apoptosis.[4][5]

-

Activation of the JNK Signaling Pathway: The combination of ER stress and ROS leads to the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key mediator of stress-induced apoptosis.[1][4][10]

-

Inhibition of Akt Survival Signaling: TASIN-1 treatment leads to a decrease in the phosphorylation of Akt, a central node in cell survival and proliferation pathways. This inhibition of pro-survival signaling further sensitizes the cancer cells to apoptosis.[1][4][10]

These orchestrated events ultimately lead to the activation of caspases and the execution of the apoptotic program in APC-mutant colorectal cancer cells.[1][11]

Figure 1: Signaling pathway of this compound.

Quantitative Data

The selective cytotoxicity of TASIN-1 has been quantified in various colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the significant difference in potency between cells with truncated APC and those with wild-type APC.

| Compound | Cell Line | APC Status | IC50 | Reference |

| TASIN-1 | DLD1 | Truncated | 70 nM | [4][5][6] |

| TASIN-1 | HCT116 | Wild-Type | >50 µM | [4][5][6] |

This demonstrates a selectivity of over 700-fold for APC-mutant cells.[5]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of TASIN-1.

Cell Viability Assay

To determine the IC50 values of TASIN-1, a cell viability assay is typically performed.

-

Cell Seeding: Plate colorectal cancer cells (e.g., DLD1 and HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for a specified period, typically 72 hours.

-

Viability Assessment: After incubation, assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or by crystal violet staining.

-

Data Analysis: Measure the luminescence or absorbance and normalize the data to untreated controls. Plot the results as a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

Western blotting is used to assess the levels of key proteins in the signaling pathways affected by TASIN-1.

-

Cell Lysis: Treat cells with TASIN-1 (e.g., 2.5 µM for 24-48 hours) and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., CHOP, phospho-JNK, total JNK, phospho-Akt, total Akt, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Figure 2: General experimental workflow for TASIN-1 characterization.

Conclusion

This compound represents a promising targeted therapeutic strategy for a significant portion of colorectal cancer patients with APC mutations. Its well-defined target, EBP, and the subsequent induction of a synthetic lethal phenotype through cholesterol depletion provide a clear mechanism of action. The downstream signaling events, including ER stress, ROS production, JNK activation, and Akt inhibition, converge to selectively induce apoptosis in cancer cells. The robust preclinical data, including significant in vitro selectivity and in vivo efficacy in xenograft models, underscore the potential of TASIN-1 as a first-in-class genotype-selective agent for the treatment of colorectal cancer. Further investigation and clinical development are warranted to translate these findings into patient benefit.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cusabio.com [cusabio.com]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | inhibitor/agonist | CAS 1678515-13-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 7. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cholesterol Depletion by TASIN-1 Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. This compound | APC | TargetMol [targetmol.com]

The Efficacy of TASIN-1 Hydrochloride: A Technical Review for Drug Development Professionals

An in-depth analysis of the selective cytotoxic agent targeting colorectal cancers with truncated Adenomatous Polyposis Coli (APC).

Introduction

Mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene are a critical and early event in the pathogenesis of the majority of colorectal cancers (CRC). Over 90% of these mutations result in truncated APC protein products, leading to dysregulated Wnt signaling and other cellular processes that drive tumorigenesis. TASIN-1 Hydrochloride (TASIN-1) has emerged as a promising small molecule inhibitor that selectively induces apoptosis in cancer cells harboring truncated APC, while sparing cells with wild-type APC. This technical guide provides a comprehensive review of the efficacy of TASIN-1, its mechanism of action, and the experimental methodologies used to validate its therapeutic potential.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

TASIN-1 exerts its selective cytotoxicity through a unique mechanism that exploits a synthetic lethal interaction between truncated APC and the cholesterol biosynthesis pathway.[1] Unlike conventional chemotherapeutics, TASIN-1 does not directly target the Wnt signaling pathway. Instead, its primary intracellular target is the emopamil-binding protein (EBP), an enzyme critical for cholesterol biosynthesis.[2][3]

The inhibition of EBP by TASIN-1 leads to a cascade of downstream events specifically lethal to CRC cells with truncated APC:

-

Cholesterol Depletion: TASIN-1 binding to EBP disrupts the normal cholesterol synthesis process, leading to a significant reduction in cellular cholesterol levels.[2][4]

-

Endoplasmic Reticulum (ER) Stress: The depletion of cholesterol induces significant stress on the endoplasmic reticulum, a key organelle involved in protein folding and lipid synthesis.[3][4] This is marked by the upregulation of ER stress markers such as CHOP.[3][4]

-

Reactive Oxygen Species (ROS) Generation: The induction of ER stress leads to an accumulation of reactive oxygen species within the cancer cells, contributing to cellular damage.[3]

-

Activation of JNK Signaling: The combination of ER stress and ROS accumulation activates the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of apoptosis.[3][4]

-

Inhibition of AKT Survival Signaling: Concurrently, TASIN-1-induced cholesterol depletion and ER stress inhibit the pro-survival AKT signaling pathway, further pushing the cancer cells towards apoptosis.[4][5]

This cascade of events ultimately leads to the activation of caspases and PARP cleavage, culminating in the apoptotic death of cancer cells with truncated APC.[4]

Quantitative Efficacy Data

The selective potency of TASIN-1 has been demonstrated across a range of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of TASIN-1

| Cell Line | APC Status | IC50 Value | Assay Duration | Reference |

| DLD1 | Truncated | 70 nM | 72 hours | [4] |

| HCT116 | Wild-Type | >50 µM | 72 hours | [4] |

Table 2: In Vivo Tumor Growth Inhibition by TASIN-1

| Xenograft Model | APC Status | Treatment Regimen | Tumor Volume Reduction | Reference |

| DLD1 | Truncated | 40 mg/kg, i.p., twice daily for 18 days | 40% - 60% | [4] |

| HT29 | Truncated | 40 mg/kg, i.p., twice daily for 18 days | 40% - 60% | [4] |

| HCT116 | Wild-Type | 40 mg/kg, i.p., twice daily for 18 days | No significant inhibition | [4] |

Key Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have established the efficacy and mechanism of action of TASIN-1.

Cell Viability Assay

-

Objective: To determine the cytotoxic effect of TASIN-1 on colorectal cancer cell lines with different APC statuses.

-

Cell Lines: DLD1 (truncated APC) and HCT116 (wild-type APC).

-

Method:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a serial dilution of TASIN-1 or DMSO as a vehicle control.

-

After a 72-hour incubation period, cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).

-

Luminescence is measured, and the data is normalized to the DMSO-treated control cells to calculate the half-maximal inhibitory concentration (IC50).[2]

-

Western Blot Analysis

-

Objective: To investigate the effect of TASIN-1 on key signaling proteins involved in apoptosis, ER stress, and cell survival.

-

Cell Lines: DLD1 and HCT116.

-

Method:

-

Cells are treated with TASIN-1 (e.g., 2.5 µM) for various time points (e.g., 24, 48, 72 hours).[6]

-

Whole-cell lysates are prepared using a suitable lysis buffer.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, p-JNK, p-AKT, CHOP) and a loading control (e.g., β-actin).

-

The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][8][9]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of TASIN-1 in a preclinical animal model.

-

Animal Model: Immunodeficient mice (e.g., nude mice).

-

Method:

-

Human colorectal cancer cells (DLD1, HT29, or HCT116) are subcutaneously injected into the flanks of the mice.[4]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives intraperitoneal (i.p.) injections of TASIN-1 (e.g., 40 mg/kg, twice daily).[4] The control group receives a vehicle control.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study (e.g., 18 days), mice are euthanized, and tumors are excised for further analysis (e.g., Western blot, immunohistochemistry) to assess markers of apoptosis and the target signaling pathways.[4]

-

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by TASIN-1 and a typical experimental workflow.

References

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 2. aacrjournals.org [aacrjournals.org]

- 3. cusabio.com [cusabio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. bio-rad.com [bio-rad.com]

- 9. origene.com [origene.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to TASIN-1 Hydrochloride in Preclinical Research

Abstract

TASIN-1 (Truncated APC Selective Inhibitor-1) Hydrochloride is a novel small molecule inhibitor that has demonstrated significant promise in preclinical studies for the targeted treatment of colorectal cancers (CRC) harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2][3] Such mutations are a hallmark of over 80% of CRC cases.[3][4] TASIN-1 exhibits selective cytotoxicity against these cancer cells while sparing cells with wild-type (WT) APC.[1][2] Its mechanism of action involves the inhibition of cholesterol biosynthesis, leading to a cascade of cellular events culminating in apoptotic cell death.[2][5][6] This guide provides a comprehensive overview of the preclinical data on TASIN-1, detailing its mechanism, efficacy in both in vitro and in vivo models, and the experimental protocols used in its evaluation.

Mechanism of Action

TASIN-1's selective cytotoxicity is not due to direct interaction with the truncated APC protein but rather through the inhibition of a key enzyme in the cholesterol biosynthesis pathway, Emopamil Binding Protein (EBP).[1][3][5] This inhibition leads to the depletion of cellular cholesterol, a critical component for cancer cell survival and proliferation.[1][2][5] Colorectal cancer cells with truncated APC are particularly vulnerable to this cholesterol depletion.[3]

The downstream effects of EBP inhibition and subsequent cholesterol depletion are multifaceted:

-

Endoplasmic Reticulum (ER) Stress: Cholesterol depletion triggers significant ER stress, leading to the upregulation of stress markers such as CHOP and GRP78.[5][6][7]

-

Reactive Oxygen Species (ROS) Generation: The state of ER stress induces the accumulation of reactive oxygen species within the cancer cells.[5][6]

-